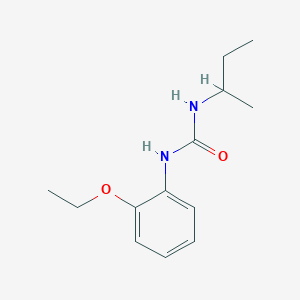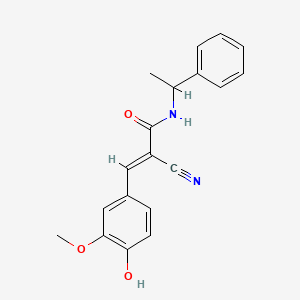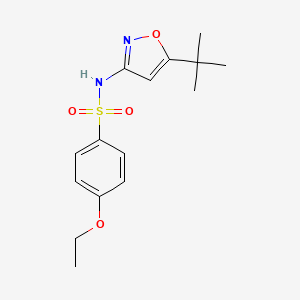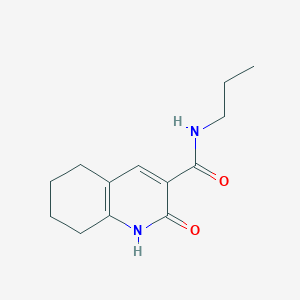![molecular formula C13H11F3N2S B5365413 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has also been shown to modulate the immune response and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and inhibit viral replication in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine in lab experiments is its high potency and selectivity. It has also been found to be relatively stable and easy to handle. However, its low solubility in water can limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine. One area of interest is the development of new drugs based on its structure and mechanism of action. It is also important to study the effects of this compound in vivo and in clinical trials. Additionally, further research is needed to understand its interactions with other proteins and enzymes, and its potential use in combination therapies.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method has been optimized for higher yields and purity, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Further research is needed to fully understand its mechanism of action and potential applications in drug development and combination therapies.
Métodos De Síntesis
The synthesis of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is a multi-step process that involves the reaction of 2-chloro-4-methylpyrimidine with 3-(trifluoromethyl)benzenethiol in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. This synthesis method has been optimized for higher yields and purity.
Aplicaciones Científicas De Investigación
4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a ligand in the development of new drugs and as a probe to study protein-ligand interactions.
Propiedades
IUPAC Name |
4-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S/c1-9-5-6-17-12(18-9)19-8-10-3-2-4-11(7-10)13(14,15)16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXQFXGLBYXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)
![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)
![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)


![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)

![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)



